4-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid
Description
4-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid is a heterocyclic compound featuring a 1,3-thiazole core substituted with a 3-chlorophenyl group at position 2 and an acetylated aminomethyl benzoic acid moiety at position 2. The benzoic acid moiety provides a carboxylic acid functional group, which can influence solubility and pharmacokinetic properties. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or microbial infections .
Properties
Molecular Formula |
C19H15ClN2O3S |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
4-[[[2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C19H15ClN2O3S/c20-15-3-1-2-14(8-15)18-22-16(11-26-18)9-17(23)21-10-12-4-6-13(7-5-12)19(24)25/h1-8,11H,9-10H2,(H,21,23)(H,24,25) |
InChI Key |
JRWCKDYWJUXZDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Acetylation: The acetyl group is added using acetyl chloride in the presence of a base such as pyridine.
Formation of the Benzoic Acid Moiety: The benzoic acid moiety is introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The thiazole ring and chlorophenyl group can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are common.
Major Products
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically yields alcohols.
Substitution: Substitution reactions can introduce various functional groups, depending on the reagents used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
-
Anticancer Activity :
- Thiazole derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to 4-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Neuroprotective Effects :
Case Studies
Several studies highlight the potential applications of thiazole-containing compounds similar to 4-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid:
- Antitumor Activity Study :
- Antimicrobial Research :
Mechanism of Action
The mechanism of action of 4-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It may interfere with signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituent positions, functional groups, and heterocyclic cores. Key comparisons focus on structural features, physicochemical properties, and inferred biological implications.
Positional Isomers of Thiazole-Substituted Benzoic Acids
*Calculated molecular formula based on structure.
Substituted Thiazoles with Varied Aromatic Groups
Heterocyclic Cores Beyond Thiazole
Key Findings and Implications
Substituent Position and Physicochemical Properties :
- The position of substituents on the thiazole ring (e.g., 2-methyl vs. 3-methyl) significantly impacts melting points and crystallinity .
- Chlorine at the 3-position (target compound) vs. 4-position (CAS 255874-78-3) may alter electronic effects and binding specificity .
Functional Group Modifications :
- Replacing the benzoic acid moiety with acetic acid (CAS 255874-78-3) reduces molecular weight and may affect solubility .
- Methoxy groups (e.g., 321430-14-2) enhance solubility but reduce electrophilicity compared to chloro substituents .
Biological Activity Trends: Thiazole derivatives with electron-withdrawing groups (e.g., nitro, chloro) show enhanced antibacterial activity, as seen in azetidinone analogs . Bulky substituents (e.g., ethyl in 402946-01-4) may improve metabolic stability but reduce membrane permeability .
Table 1: Structural and Physical Comparison of Thiazole Derivatives
| Compound | Molecular Weight | Substituent | Melting Point (°C) | Notable Feature |
|---|---|---|---|---|
| Target Compound | ~393.90* | 3-Chlorophenyl | N/A | Carboxylic acid group |
| 2-(2-Methyl-thiazol-4-yl)benzoic acid | 219.26 | 2-Methyl | 139.5–140 | High lipophilicity |
| [2-(4-Cl-benzoylamino)-thiazol-4-yl]-acetic acid | 296.74 | 4-Chlorophenyl | N/A | Direct acetic acid link |
*Estimated based on formula C₁₉H₁₄ClN₂O₃S.
Biological Activity
4-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid is a complex organic compound that belongs to the class of thiazole derivatives. Its structure features a benzoic acid moiety, a thiazole ring, and a chlorophenyl group, which together confer various biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C16H15ClN2O2S
- Molecular Weight : 334.82 g/mol
- IUPAC Name : 4-[({[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thiazole ring can bind to active sites of enzymes, potentially inhibiting their activity. This interaction may block the substrate access or alter enzyme conformation.
- Receptor Modulation : The compound may interact with receptor sites, influencing signaling pathways involved in various physiological responses.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds similar to 4-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Mechanism : The antimicrobial effect is likely due to the inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication .
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer potential:
- Case Study : In a study evaluating similar compounds, derivatives exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values ranged from 0.008 to 0.012 μg/mL for effective compounds .
- Structure-Activity Relationship (SAR) : Modifications in the thiazole or benzoic acid structures have been shown to significantly influence anticancer efficacy .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties:
- Experimental Evidence : Some thiazole derivatives have demonstrated the ability to reduce pro-inflammatory cytokine production in vitro, indicating a possible therapeutic role in inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Chlorophenyl)thiazole | Thiazole ring with chlorophenyl | Antibacterial |
| Benzothiazole derivatives | Benzothiazole core | Anticancer |
| 2-Acetylthiazoles | Acetyl group on thiazole | Antifungal |
The unique combination of functional groups in 4-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid enhances its biological interactions compared to simpler derivatives .
Q & A
Q. What are the recommended synthetic routes for 4-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves coupling a thiazole-acetyl intermediate with a benzoic acid derivative via amide bond formation. For example, refluxing substituted benzaldehydes with triazole derivatives in absolute ethanol and glacial acetic acid (as a catalyst) under reduced pressure can yield analogous compounds . Optimization may include adjusting reaction time (e.g., 4–6 hours for reflux) and using catalysts like FeCl₃ for chlorination steps in related benzoic acid syntheses . Purification via recrystallization or column chromatography is critical to isolate the product.
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Key for identifying proton environments (e.g., aromatic protons at δ 7.13–7.75 ppm, carboxylic acid protons at δ 12.93 ppm) and carbon signals (e.g., carbonyl carbons at ~167 ppm) .
- Melting Point Analysis : Used to verify purity (e.g., sharp melting points like 249.5–251.5°C in triazine derivatives) .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- Antimicrobial Assays : Use standardized protocols like broth microdilution to test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains. Hydrazone derivatives of benzoic acid analogs have shown activity at concentrations ≤50 µg/mL .
- Enzyme Inhibition Studies : Target enzymes like cyclooxygenase (COX) or kinases using fluorometric or colorimetric assays.
Advanced Research Questions
Q. How can contradictory solubility or bioactivity data be resolved for this compound?
- Methodological Answer :
- Controlled Storage : Prevent degradation of labile groups (e.g., carboxylic acid) by storing samples at –20°C with desiccants. Evidence suggests organic degradation in wastewater matrices occurs within hours at room temperature .
- Replication : Conduct triplicate experiments with independent synthetic batches to validate bioactivity trends.
- Solubility Profiling : Use co-solvents (e.g., DMSO:PBS mixtures) and measure via HPLC-UV to quantify solubility limits.
Q. What computational tools aid in retrosynthetic analysis or reaction pathway optimization?
- Methodological Answer :
- AI-Powered Synthesis Planning : Tools like Reaxys or Pistachio predict feasible routes by analyzing reaction databases. For example, retrosynthesis of 3-chloro-4-(methylsulfanyl)benzoic acid prioritized chlorination of 4-(methylsulfanyl)benzoic acid as a one-step pathway .
- DFT Calculations : Model transition states for amide bond formation to optimize reaction kinetics.
Q. What advanced NMR techniques resolve structural ambiguities in this compound?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., δ 7.13–7.75 ppm) by correlating proton-proton or proton-carbon couplings .
- Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers in amide bonds) by analyzing line broadening at different temperatures.
Data Contradiction Analysis
Q. How should researchers address variability in pharmacological data across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values for enzyme inhibition) and apply statistical models (e.g., random-effects) to account for heterogeneity.
- Strain-Specific Testing : For antimicrobial studies, use standardized strains from repositories like ATCC to minimize variability in bacterial susceptibility .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
